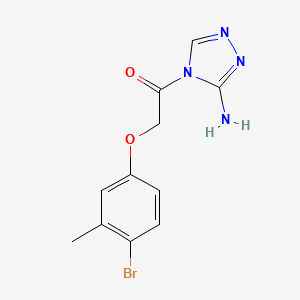![molecular formula C15H15N3O4 B5873174 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE](/img/structure/B5873174.png)
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring and a dimethoxybenzoate moiety, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE typically involves the condensation of 3-aminopyridine with 2,4-dimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or benzoate rings are replaced by other groups.
Condensation: It can form Schiff bases or other condensation products when reacted with aldehydes or ketones under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its interaction with DNA and proteins can modulate cellular processes, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2,4-DIMETHOXYBENZOATE stands out due to its unique combination of a pyridine ring and a dimethoxybenzoate moiety. Similar compounds include:
- **(Z)-3-Amino-5-
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-20-11-5-6-12(13(8-11)21-2)15(19)22-18-14(16)10-4-3-7-17-9-10/h3-9H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJKZNGPNRBGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[(4-iodobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5873096.png)
![(E)-1-hydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]quinolin-4-imine](/img/structure/B5873103.png)
![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5873106.png)

![3-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5873112.png)
![N-CYCLOHEXYL-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5873117.png)
![methyl [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5873129.png)
![N-benzyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5873143.png)
![3-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B5873157.png)

![4-amino-5-anilino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5873173.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5873177.png)
![2-methyl-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5873181.png)

